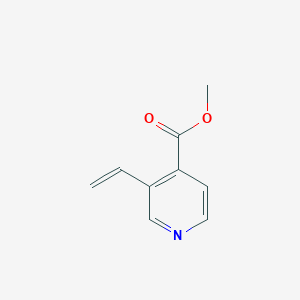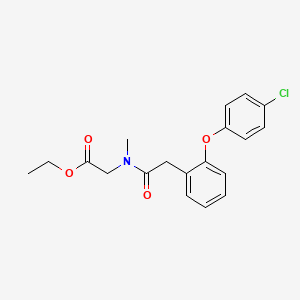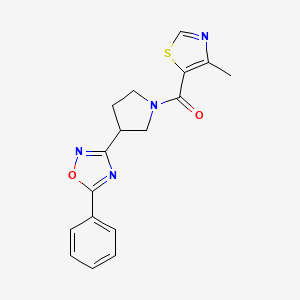![molecular formula C22H20N4O4 B2432616 3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879455-20-6](/img/structure/B2432616.png)
3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-b]quinolines are a class of organic compounds that are part of the larger quinoline family . They are characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring .
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process involves a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines is characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring . The specific structure of “3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving pyrimido[4,5-b]quinolines would depend on the specific functional groups present in the compound. The synthesis process mentioned above involves a multicomponent reaction .Scientific Research Applications
- Pyrimido[4,5-b]quinolones exhibit antifungal activity . Researchers have explored their potential as antifungal agents due to their ability to inhibit fungal growth and prevent infections.
- These compounds have demonstrated antimalarial properties . Investigating their efficacy against Plasmodium parasites could lead to novel antimalarial drugs.
- Pyrimido[4,5-b]quinolones possess anticancer properties . They have shown promise in inhibiting cancer cell growth and proliferation.
- Specific derivatives with modifications at different positions may exhibit enhanced selectivity toward certain cancer types .
- Some pyrimido[4,5-b]quinolones exhibit antiviral activity . Researchers have explored their potential against viral infections, including RNA and DNA viruses.
- These compounds may have antihistaminic effects . Investigating their interaction with histamine receptors could provide insights for allergy and inflammation treatments.
- Pyrimido[4,5-b]quinolones have been studied for their antioxidant and anti-inflammatory properties . Understanding their mechanisms of action could lead to therapeutic applications.
- Researchers have reported additional activities, such as antimicrobial effects . Exploring their impact on bacterial growth and resistance is relevant.
Antifungal Properties
Antimalarial Activity
Anticancer Potential
Antiviral Applications
Antihistaminic Properties
Antioxidant and Anti-Inflammatory Activities
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13(2)12-25-20(14-8-10-15(11-9-14)26(29)30)23-21-18(22(25)28)19(27)16-6-4-5-7-17(16)24(21)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNLVUGFDPPTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)


![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)
![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432547.png)
![5-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2432548.png)
![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3,5-Dimethyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole](/img/structure/B2432551.png)

